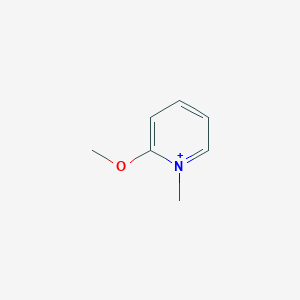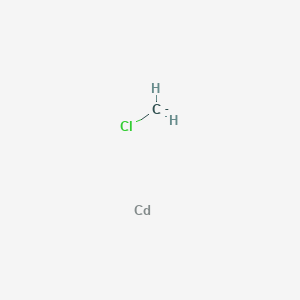
Cadmium;chloromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium;chloromethane is a compound that combines cadmium, a heavy metal, with chloromethane, a chlorinated derivative of methane. Cadmium is known for its applications in various industrial processes, while chloromethane is a colorless, flammable gas used in the production of silicones and as a refrigerant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cadmium;chloromethane typically involves the reaction of cadmium with chloromethane under controlled conditions. One common method is the direct reaction of cadmium metal with chloromethane gas, which can be facilitated by heating the mixture to a specific temperature to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve more complex processes, including the use of catalysts to enhance the reaction rate and yield. The exact methods can vary depending on the desired purity and application of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium;chloromethane undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the conversion of cadmium ions back to metallic cadmium.
Substitution: Chloromethane can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce cadmium oxide and hydrogen chloride .
Wissenschaftliche Forschungsanwendungen
Cadmium;chloromethane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in developing antibacterial agents.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which cadmium;chloromethane exerts its effects involves the interaction of cadmium ions with cellular components, leading to disruption of cellular processes. Chloromethane can act as an alkylating agent, modifying DNA and proteins . The molecular targets include enzymes and structural proteins, which can lead to cellular damage and toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium chloride: Another cadmium compound with similar toxicological properties.
Methyl chloride: A simpler chlorinated methane compound used in industrial applications.
Cadmium oxide: A cadmium compound used in various industrial processes.
Uniqueness
Cadmium;chloromethane is unique due to its combination of cadmium and chloromethane, which imparts specific chemical properties and reactivity. Its ability to participate in both cadmium and chloromethane-related reactions makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
24581-60-0 |
|---|---|
Molekularformel |
CH2CdCl- |
Molekulargewicht |
161.89 g/mol |
IUPAC-Name |
cadmium;chloromethane |
InChI |
InChI=1S/CH2Cl.Cd/c1-2;/h1H2;/q-1; |
InChI-Schlüssel |
SYFGEOKRTMZHAI-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]Cl.[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







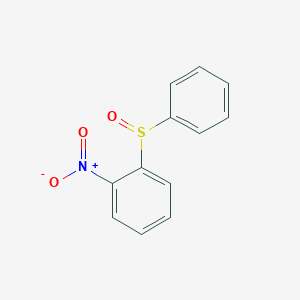
![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)

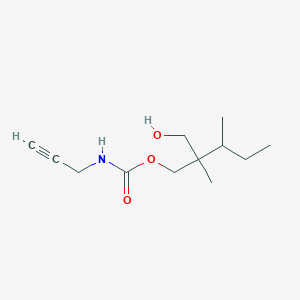
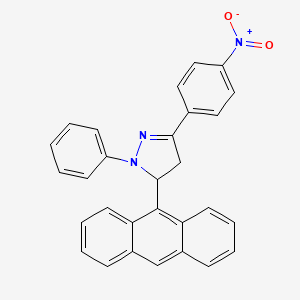
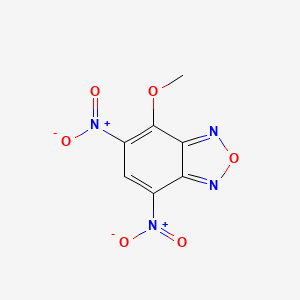
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)

